A Technical Guide to 3-Isothiocyanatobenzoic Acid: Properties, Reactivity, and Applications in Bioconjugation and Drug Development
A Technical Guide to 3-Isothiocyanatobenzoic Acid: Properties, Reactivity, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isothiocyanatobenzoic acid is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation, diagnostics, and drug delivery. Its chemical architecture, featuring a reactive isothiocyanate group and a modifiable carboxylic acid moiety on a stable phenyl ring, offers a versatile platform for the covalent linkage of molecules. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of 3-isothiocyanatobenzoic acid, with a focus on empowering researchers in the life sciences to leverage its unique characteristics for the development of novel bioconjugates and therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-isothiocyanatobenzoic acid is fundamental to its effective application. These properties dictate its solubility, stability, and reactivity in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [1] |
| Appearance | White to cream crystals or powder | [1] |
| Melting Point | ~165 °C | [1] |
| Canonical SMILES | O=C(O)C1=CC=CC(=C1)N=C=S | [1] |
| InChI Key | PJRBPKOOGLKPFB-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the identity and purity of 3-isothiocyanatobenzoic acid.
Infrared (IR) Spectroscopy
The IR spectrum of 3-isothiocyanatobenzoic acid exhibits characteristic absorption bands corresponding to its functional groups. The strong, broad band of the isothiocyanate group (-N=C=S) is typically observed in the 2000-2200 cm⁻¹ region. The carboxylic acid moiety presents a broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band at approximately 1700 cm⁻¹.[2] Aromatic C-H and C=C stretching vibrations are also present in the fingerprint region.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis Spectroscopy
In an acidic mobile phase, benzoic acid exhibits absorption maxima at approximately 194 nm, 230 nm, and 274 nm.[5] The introduction of the isothiocyanate group is expected to cause a slight shift in these absorption bands. The UV-Vis spectrum is useful for quantification and for monitoring reaction progress in solution.
Chemical Reactivity and Mechanism
The utility of 3-isothiocyanatobenzoic acid as a crosslinker is primarily due to the high reactivity of the isothiocyanate group towards primary amines.
Reaction with Primary Amines
The isothiocyanate group reacts with the non-protonated form of primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable thiourea linkage.[6][7] This reaction proceeds via a nucleophilic addition mechanism.[8]
Caption: Reaction of an isothiocyanate with a primary amine to form a stable thiourea bond.
The rate of this reaction is pH-dependent, with optimal conditions typically in the range of pH 8.5 to 9.5.[7][9] At this alkaline pH, a sufficient concentration of the deprotonated, nucleophilic amine is present to facilitate the reaction.
Potential Side Reactions and Selectivity
While the reaction with primary amines is predominant, the isothiocyanate group can also react with other nucleophiles, such as thiols (e.g., cysteine residues), although this reaction is generally slower and can be reversible.[10][11] The selectivity for amines over thiols can be controlled by pH, with higher pH favoring the amine reaction.[11][12] Hydrolysis of the isothiocyanate group can also occur, particularly at very high pH or during prolonged reactions in aqueous buffers.
Synthesis of 3-Isothiocyanatobenzoic Acid
3-Isothiocyanatobenzoic acid is typically synthesized from its corresponding primary amine precursor, 3-aminobenzoic acid. A common method involves the reaction of the amine with thiophosgene or a thiophosgene equivalent.[13][14] Another approach is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.[15]
Caption: A general workflow for the synthesis of 3-isothiocyanatobenzoic acid.
Applications in Bioconjugation and Drug Development
The bifunctional nature of 3-isothiocyanatobenzoic acid makes it a valuable tool for a variety of applications in research and drug development.
Protein Labeling
3-Isothiocyanatobenzoic acid can be used to introduce a carboxylic acid handle onto a protein surface. This subsequently allows for further modification of the protein through the newly introduced carboxyl group, for example, by coupling to another molecule using carbodiimide chemistry.
Linker for Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, 3-isothiocyanatobenzoic acid can serve as a component of a linker system in antibody-drug conjugates (ADCs).[16][17] The isothiocyanate group can be used to attach the linker to a carrier molecule, while the carboxylic acid can be activated to conjugate a cytotoxic payload. The stability of the resulting thiourea bond is a critical attribute for such applications, ensuring that the payload remains attached to the antibody until it reaches the target cell.[18]
Experimental Protocol: Protein Labeling with 3-Isothiocyanatobenzoic Acid
This protocol provides a general procedure for the conjugation of 3-isothiocyanatobenzoic acid to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
3-Isothiocyanatobenzoic acid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of 3-isothiocyanatobenzoic acid in anhydrous DMSO (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Calculate the required volume of the 3-isothiocyanatobenzoic acid stock solution to achieve a desired molar excess over the protein (a starting point of 10-20 fold molar excess is recommended).[6]
-
Slowly add the 3-isothiocyanatobenzoic acid solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Quenching the Reaction:
-
(Optional) Add a quenching reagent to a final concentration of 50-100 mM to react with any unreacted isothiocyanate groups. Incubate for 30-60 minutes.
-
-
Purification:
-
Remove unreacted 3-isothiocyanatobenzoic acid and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[19]
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Caption: A streamlined workflow for protein labeling using 3-isothiocyanatobenzoic acid.
Safety and Handling
3-Isothiocyanatobenzoic acid should be handled in accordance with good laboratory practices. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Isothiocyanatobenzoic acid is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined reactivity, coupled with the stability of the resulting bioconjugates, makes it an excellent choice for a wide range of applications, from fundamental protein labeling studies to the development of sophisticated antibody-drug conjugates. By understanding its chemical properties and optimizing reaction conditions, scientists can effectively harness the potential of this valuable crosslinking reagent to advance their research and therapeutic development programs.
References
- Singh, S., et al. (2014).
- Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 1234-1247.
- Mi, L., et al. (2008). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of nutrition and cancer, 60(1), 1-10.
-
ResearchGate. (2021). Protocol for protein labeling using Rhodamine B Isothiocyanate?. Retrieved from [Link]
- Hanschen, F. S., et al. (2012). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Chemistry, 133(2), 343-349.
- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances, 10(26), 14928-14936.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances, 10(26), 14928-14936.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Uchida, K., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 286(49), 42176-42185.
-
ResearchGate. (n.d.). Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Retrieved from [Link]
- Kim, S., et al. (2021).
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-isothiocyanato-. Retrieved from [Link]
- Kim, E. G., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries.
-
BiologicsCorp. (n.d.). FITC Labeling Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet absorption spectra of AITC at different pH and reaction.... Retrieved from [Link]
- Google Patents. (n.d.). US3341564A - Process for converting primary amines to isothiocyanates.
- Staben, L. R., et al. (2016). The medicinal chemistry evolution of antibody–drug conjugates. Nature reviews Drug discovery, 15(10), 653-671.
- Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). RSC Advances, 10(26), 14928-14936.
-
CAS Common Chemistry. (n.d.). 3-Isothiocyanatobenzoic acid. Retrieved from [Link]
- Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... The Journal of organic chemistry, 80(10), 5186-5196.
-
Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
- Zhang, D., et al. (2021). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Journal of medicinal chemistry, 64(22), 16185-16207.
-
ResearchGate. (2025). Abstract 7463: A linker platform for antibody drug conjugates (ADCs): expanding the therapeutic window. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Jin, Y., et al. (2020). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
-
PubChem. (n.d.). 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-isothiocyanatobenzoic acid. Retrieved from [Link]
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances, 11(5), 2689-2698.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, p-phenylazo-. Retrieved from [Link]
-
Glaser, R. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Retrieved from [Link]
- Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
-
NIST. (n.d.). Benzoic acid, 3-cyano-. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 17. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
